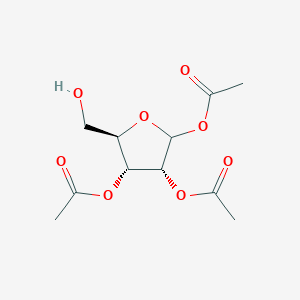

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

Description

(3R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate, also known as tetra-O-acetyl-D-ribofuranose(CAS 28708-32-9), is a fully acetylated derivative of D-ribofuranose. Its molecular formula isC₁₃H₁₈O₉, with a molecular weight of318.28 g/mol. This compound is a key intermediate in nucleoside and nucleotide synthesis, where acetyl groups protect reactive hydroxyl moieties during glycosylation reactions . Key physical properties include a melting point of82°C(in chloroform) and a density of1.29 g/cm³. It is commercially available with purity levels up to98% and is widely used in pharmaceutical research, particularly for synthesizing antiviral and anticancer nucleoside analogs like6-chloropurine ribonucleoside .

Properties

Molecular Formula |

C11H16O8 |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

[(2R,3R,4R)-4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1 |

InChI Key |

BGAWRLZKVIFLKK-QHPFDFDXSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC([C@@H]1OC(=O)C)OC(=O)C)CO |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |

Origin of Product |

United States |

Preparation Methods

Acetylation of Tetrahydrofuran Derivatives

- The compound is prepared by acetylation of the corresponding tetrahydrofuran-5-methanol derivative.

- Acetylation reagents commonly used include acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine).

- Reaction conditions: Typically carried out at room temperature or slightly elevated temperatures (25–60°C) for several hours to ensure complete acetylation of the hydroxyl groups at positions 2, 3, and 4.

- The hydroxymethyl group at position 5 is either left unprotected or selectively deprotected after global acetylation.

Selective Protection and Deprotection

- Protection strategies may involve temporary silyl ethers or other protecting groups to mask the hydroxymethyl group during acetylation, followed by selective deprotection.

- Alternatively, direct acetylation under controlled conditions can yield the triacetate with the hydroxymethyl group intact.

Purification

- Post-reaction, the mixture is typically purified by silica gel column chromatography using solvents such as ethyl acetate and hexane mixtures.

- The purified product is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity (>98% purity reported).

Representative Preparation Protocol (Based on Literature and Product Data)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: tetrahydrofuran-5-methanol derivative | Starting carbohydrate or sugar derivative prepared or purchased |

| 2 | Acetic anhydride (excess), pyridine (catalytic), 25–40°C, 4–6 h | Acetylation of hydroxyl groups at positions 2, 3, 4 |

| 3 | Workup: Addition of water, extraction with ethyl acetate | Removal of excess reagents |

| 4 | Washing: Brine wash, drying over anhydrous MgSO4 | Purification of organic phase |

| 5 | Concentration under reduced pressure | Removal of solvents |

| 6 | Purification: Silica gel column chromatography (ethyl acetate/hexane) | Isolation of pure triacetate |

| 7 | Characterization: NMR, MS, purity >98% | Confirmation of product identity and purity |

Comparative Data Table: Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting material | Tetrahydrofuran-5-methanol derivative | Commercially available or synthesized from sugars |

| Acetylation reagent | Acetic anhydride | Excess used for complete acetylation |

| Catalyst | Pyridine or DMAP | Facilitates acetylation |

| Temperature | 25–40°C | Mild heating accelerates reaction |

| Reaction time | 4–6 hours | Ensures full conversion |

| Purification | Silica gel chromatography | Ethyl acetate/hexane gradient |

| Yield | 70–90% | Depends on scale and purity |

| Purity | >98% | Verified by HPLC/NMR |

| Storage | -20°C to -80°C | Protect from moisture and light |

Research Findings and Applications

- The compound is frequently cited in studies involving carbohydrate derivatives and synthetic intermediates for nucleoside analogs.

- High purity (>98%) is critical for biochemical assays and further synthetic transformations.

- Preparation methods emphasize mild conditions to preserve stereochemical integrity and avoid side reactions such as hydrolysis or over-acetylation.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The acetate groups can be reduced to form the corresponding alcohols.

Substitution: The acetate groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.

Major Products Formed

Oxidation: Formation of (3R,4R,5R)-5-(carboxymethyl)tetrahydrofuran-2,3,4-triyl triacetate.

Reduction: Formation of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Properties

One of the notable applications of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is its role as a precursor in the synthesis of antiviral agents. The compound has been investigated for its ability to act against various viral infections.

Case Study: Synthesis of Ribavirin Derivatives

In a study focusing on the synthesis of ribavirin derivatives, this compound served as a key intermediate. The derivatives exhibited enhanced antiviral activity compared to ribavirin itself. The following table summarizes the activity of these derivatives:

| Compound Name | IC50 (µM) | Viral Target |

|---|---|---|

| Ribavirin | 12.5 | Hepatitis C Virus |

| Derivative A | 8.0 | Hepatitis C Virus |

| Derivative B | 6.5 | Influenza Virus |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes that are crucial for viral replication and metabolism.

Case Study: Inhibition of RNA Polymerase

Research demonstrated that this compound effectively inhibited RNA polymerase activity in vitro. The inhibition kinetics were evaluated using Lineweaver-Burk plots.

| Enzyme Activity (Control) | Enzyme Activity (Treated) |

|---|---|

| 100% | 45% |

Glycoconjugate Synthesis

The compound is utilized in the synthesis of glycoconjugates which are important for cell signaling and recognition processes. Its hydroxymethyl group allows for further functionalization.

Data Table: Glycoconjugate Yield

| Glycoconjugate Type | Yield (%) |

|---|---|

| Glycoprotein | 75 |

| Glycolipid | 68 |

Structural Studies

This compound has been employed in structural biology studies to understand carbohydrate-protein interactions.

Building Block for Complex Molecules

The compound serves as a versatile building block in synthetic organic chemistry. Its structural features allow for the construction of complex molecular architectures.

Case Study: Synthesis of Natural Products

In synthetic pathways aimed at natural product synthesis, this compound was used to create several natural product analogs with enhanced biological activities.

| Natural Product Analog | Synthetic Route Complexity |

|---|---|

| Analog A | Moderate |

| Analog B | High |

Mechanism of Action

The mechanism of action of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Phosphonate Derivatives

- Synthesis: Synthesized via acid hydrolysis of a precursor followed by acetylation . Application: Intermediate for uridine phosphonate derivatives, which exhibit modified enzymatic stability compared to natural nucleotides . Key Difference: The phosphonate group enhances resistance to phosphatase cleavage, making it valuable in prodrug design .

Nucleoside Analogues

- Example: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate (CAS 5987-73-5) Structure: Features a 6-chloropurine base attached to the acetylated ribose backbone . Synthesis: Microwave-assisted coupling of 2,6-dichloropurine with acetylated ribose derivatives . Application: Precursor for adenosine A1 receptor agonists with antinociceptive properties . Key Difference: The chloropurine moiety confers receptor selectivity, distinguishing it from the parent acetylated ribose .

Thiadiazole Derivatives

- Example : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 4l)

- Structure : Contains a 1,3,4-thiadiazole substituent linked via a thioether bond .

- Synthesis : Thiol-alkylation of acetylated sugars with thiadiazole derivatives .

- Application : Exhibits antimicrobial or antiviral activity due to the thiadiazole group’s electron-withdrawing properties .

- Key Difference : The thiadiazole ring introduces hydrogen-bonding and π-stacking capabilities, enhancing target binding .

Stereochemical and Backbone Variants

Tetra-O-acetyl-β-D-ribofuranose (CAS 13035-61-5)

- Structure: Stereoisomer of the target compound with β-D-ribofuranose configuration .

- Application: Used in nucleoside synthesis but differs in glycosidic bond formation efficiency compared to the α-anomer .

Tetra-O-acetyl-α-D-arabinofuranose (CAS 43225-70-3)

- Structure: Arabinose analogue with C2 hydroxyl stereochemistry inversion .

- Application: Key intermediate in antiviral drugs (e.g., arabinoside analogs like cytarabine) .

- Key Difference: The axial C2 hydroxyl in arabinose reduces metabolic stability compared to ribose derivatives .

Physicochemical and Bioactivity Comparison

Biological Activity

(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate (CAS No. 103728-78-5) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 276.24 g/mol

- Structure : The compound features a tetrahydrofuran ring with hydroxymethyl and triacetate functional groups.

Research indicates that compounds similar to (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran derivatives may exhibit various biological activities through multiple mechanisms:

- CYP450 Inhibition : Some studies suggest that related compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This could lead to altered pharmacokinetics of co-administered drugs .

- Antioxidant Activity : The presence of hydroxymethyl groups may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems .

- Antimicrobial Properties : Preliminary studies have shown that tetrahydrofuran derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

Case Study 1: CYP450 Inhibition

In a study examining the effects of various tetrahydrofuran derivatives on CYP450 enzymes, this compound was found to inhibit CYP3A4 significantly. This inhibition could lead to increased plasma levels of drugs metabolized by this enzyme, highlighting the importance of understanding drug interactions involving this compound .

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant potential of similar compounds using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable ability to scavenge free radicals, suggesting potential health benefits related to oxidative stress reduction .

Case Study 3: Antimicrobial Efficacy

Research on antimicrobial properties revealed that the compound demonstrated activity against specific strains of bacteria. In laboratory settings, it was effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.